molecular formula C25H27NO2S B1471433 N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide CAS No. 564469-78-9

N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide

Cat. No.: B1471433
CAS No.: 564469-78-9
M. Wt: 405.6 g/mol
InChI Key: QHYLCEGEXIAZGD-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide: is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. The compound is characterized by the presence of a tritylsulfanyl group attached to a butanamide backbone, with additional methoxy and methyl groups. Its molecular formula is C₂₅H₂₇NO₂S, and it has a molecular weight of 405.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide typically involves the following steps:

Industrial Production Methods: This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tritylsulfanyl group may play a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

  • N-Methoxy-N-methyl-4-(phenylsulfanyl)butanamide
  • N-Methoxy-N-methyl-4-(benzylsulfanyl)butanamide
  • N-Methoxy-N-methyl-4-(methylsulfanyl)butanamide

Uniqueness: N-Methoxy-N-methyl-4-(tritylsulfanyl)butanamide stands out due to the presence of the bulky tritylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer unique properties, such as enhanced stability or specific binding interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-methoxy-N-methyl-4-tritylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2S/c1-26(28-2)24(27)19-12-20-29-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,12,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYLCEGEXIAZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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